molecular formula C11H11N3O2S B13616059 Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate

Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate

Cat. No.: B13616059
M. Wt: 249.29 g/mol
InChI Key: FYISBMSLIYQKDX-UHFFFAOYSA-N
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Description

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a mercapto group (-SH) and a phenyl group attached to the triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation. One common method involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the triazole derivative with methyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis. These interactions can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
  • 4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid
  • 3-(((3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Uniqueness

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is unique due to its specific ester functional group, which can be hydrolyzed to form the corresponding acid. This functional group provides additional reactivity and potential for further chemical modifications compared to similar compounds .

Biological Activity

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁N₃O₂S
  • Molecular Weight : 249.29 g/mol
  • Functional Groups : The compound features a triazole ring substituted with a phenyl group and a mercapto group, with a methyl ester functionality that enhances solubility and bioactivity.

Antimicrobial Activity

  • Mechanism of Action : The presence of the mercapto group in the structure is significant for enhancing bioactivity. It can interact with biological targets such as enzymes and receptors, which is crucial for antimicrobial efficacy.
  • Research Findings :
    • Studies have shown that derivatives of 1,2,4-triazole exhibit promising antimicrobial activities against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Compound NameActivityTarget Microorganisms
This compoundAntimicrobialStaphylococcus aureus, Escherichia coli
Other Triazole DerivativesAntimicrobialEnterobacter aerogenes, Bacillus cereus

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The compound has shown potential against various fungal strains due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

  • Mechanism : The anticancer activity is attributed to the ability of the triazole ring to interfere with cellular processes involved in tumor growth and proliferation.
  • Case Studies :
    • In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The presence of the phenyl group enhances its interaction with cellular targets.
Cell LineIC₅₀ (µg/mL)Reference
A549 (lung cancer)15.0
HeLa (cervical cancer)12.5

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that allow for the incorporation of various substituents that can enhance biological activity. The structure–activity relationship (SAR) indicates that modifications in the triazole ring and substituents can significantly influence the biological properties of these compounds.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate

InChI

InChI=1S/C11H11N3O2S/c1-16-9(15)7-14-10(12-13-11(14)17)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,17)

InChI Key

FYISBMSLIYQKDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NNC1=S)C2=CC=CC=C2

Origin of Product

United States

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